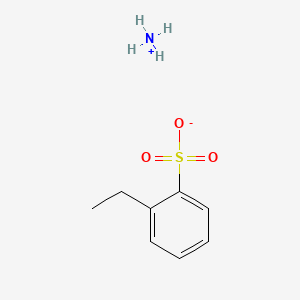

Ammonium ethylbenzenesulfonate

説明

Ammonium ethylbenzenesulfonate is an organic salt composed of the ammonium cation (NH₄⁺) and the ethylbenzenesulfonate anion (C₈H₉SO₃⁻). This compound belongs to the class of aryl sulfonates, characterized by a sulfonate group (-SO₃⁻) attached to an aromatic ring with an ethyl substituent.

特性

CAS番号 |

86388-71-8 |

|---|---|

分子式 |

C8H10O3S.H3N C8H13NO3S |

分子量 |

203.26 g/mol |

IUPAC名 |

azanium;2-ethylbenzenesulfonate |

InChI |

InChI=1S/C8H10O3S.H3N/c1-2-7-5-3-4-6-8(7)12(9,10)11;/h3-6H,2H2,1H3,(H,9,10,11);1H3 |

InChIキー |

KWYUNQQDYXTBAB-UHFFFAOYSA-N |

正規SMILES |

CCC1=CC=CC=C1S(=O)(=O)[O-].[NH4+] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: Ammonium ethylbenzenesulfonate can be synthesized through the neutralization reaction between ethylbenzenesulfonic acid and ammonium hydroxide. The reaction typically occurs in an aqueous medium, and the product is isolated by evaporating the water.

Industrial Production Methods: In industrial settings, the production of ammonium ethylbenzenesulfonate involves the sulfonation of ethylbenzene using concentrated sulfuric acid to produce ethylbenzenesulfonic acid. This intermediate is then neutralized with ammonium hydroxide to yield the final product. The process is optimized for high yield and purity, often involving multiple purification steps.

化学反応の分析

Nucleophilic Substitution Reactions

The sulfonate group (–SO₃⁻) in ammonium ethylbenzenesulfonate acts as a leaving group in nucleophilic substitutions. Key examples include:

-

Alkylation Reactions : Reaction with alkyl halides (e.g., methyl iodide) replaces the sulfonate group, forming ethylbenzene derivatives .

-

Amination : Substitution with amines yields ethylbenzene-ammonium complexes. For instance, triethylamine displaces the sulfonate group in aqueous conditions .

Mechanism :

-

Nucleophile (e.g., OH⁻, NH₃) attacks the α-carbon adjacent to the sulfonate group.

-

Sulfonate group departs, forming a carbocation intermediate.

-

Stabilization via resonance or hyperconjugation.

Oxidation Reactions

Ammonium ethylbenzenesulfonate undergoes oxidation at the ethyl side chain or benzene ring.

Catalytic Oxidation to Ketones

In the presence of NaIO₄ and iridium catalysts, the ethyl group is oxidized to an acetyl group, forming acetophenone-sulfonate :

Table 1: Catalytic Oxidation with NaIO₄

| Catalyst Loading (mM) | Additions | Cumulative Turnover Number (TON) |

|---|---|---|

| 0.5 | 3 | 21.3 |

| 0.5 | 5 | 34.7 |

Oxidative Degradation

Strong oxidants like ceric ammonium nitrate (CAN) in acidic buffer (pH 1.8) degrade the compound, detected via NMR spectra showing ketone and carboxylate products .

Elimination Reactions

Under basic conditions, the compound undergoes β-elimination to form styrene derivatives:

Conditions :

-

Base: NaOH or KOH (1–2 M)

-

Temperature: 80–100°C.

Ion-Exchange Reactions

The ammonium cation (NH₄⁺) participates in ion-exchange processes, particularly in surfactant applications:

Table 2: Distribution Coefficients (log Kₐ) in Ion-Associate Phases

| Compound | log Kₐ (Ben⁺EBS⁻) | log Kₐ (Ben⁺Cl⁻) |

|---|---|---|

| Hydrophobic Analytes | ~5.5 | ~3.0 |

| Hydrophilic Analytes | ~4.0 | ~2.5 |

-

Mechanism : NH₄⁺ exchanges with cations (e.g., Na⁺, K⁺) in solution, altering solubility and phase behavior .

Role in Redox Catalysis

Ammonium ethylbenzenesulfonate stabilizes reactive intermediates in catalytic cycles. For example:

-

Facilitates electron transfer in molybdenum-catalyzed deoxygenation of nitroarenes, lowering activation barriers by 5 kcal/mol in triplet-state pathways .

-

Enhances iridium-mediated water oxidation by stabilizing iridium-oxo intermediates .

Thermal Stability and Decomposition

At temperatures >200°C, the compound decomposes via:

科学的研究の応用

Ammonium ethylbenzenesulfonate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.

Biology: It serves as a surfactant in biochemical assays and as a solubilizing agent for hydrophobic compounds.

Medicine: It is explored for its potential use in drug delivery systems due to its ability to form micelles.

Industry: It is used in the formulation of detergents, emulsifiers, and dispersants.

作用機序

The mechanism of action of ammonium ethylbenzenesulfonate involves its ability to interact with various molecular targets through its sulfonate group. This interaction can lead to the solubilization of hydrophobic compounds, making it useful in various applications. The sulfonate group can also participate in ionic interactions, enhancing the compound’s reactivity in chemical processes.

類似化合物との比較

Ammonium 4-Methoxybenzenesulfonate

Structural Differences : Replaces the ethyl group with a methoxy (-OCH₃) substituent.

Key Properties :

- Forms supramolecular networks via hydrogen bonding between ammonium cations and sulfonate anions, as well as π-π stacking between aromatic rings .

- Exhibits distinct crystallographic behavior compared to alkyl-substituted analogs due to the electron-donating methoxy group, which influences solubility and intermolecular interactions.

Applications : Studied for its weak intermolecular interactions in crystal engineering, offering insights into designing functional materials .

Tetramethylammonium Salts of Alkylbenzenesulfonic Acids

Structural Differences : Utilizes tetramethylammonium (N(CH₃)₄⁺) instead of ammonium (NH₄⁺) as the counterion.

Key Properties :

- The bulkier tetramethylammonium cation may reduce solubility in polar solvents compared to NH₄⁺ salts.

- Applications: Likely used in specialized surfactants or ionic liquids due to enhanced thermal stability from the quaternary ammonium cation.

Ethylbenzenesulfonate (EBS⁻) in Ion-Associate Liquid Phases (IALPs)

Structural Differences : EBS⁻ is the anion paired with organic cations like benzyldimethyldodecylammonium (Ben⁺) in analytical chemistry applications.

Key Properties :

- Purity Challenges : Impurities in EBS⁻ (e.g., from synthesis) can interfere with high-performance liquid chromatography (HPLC) electrochemical detection (ECD), necessitating recrystallization for analytical accuracy .

- Applications: Used in HPLC-ECD for detecting compounds like bisphenol A (BPA) when paired with optimized cations (e.g., EHOPA⁺) .

Ethyl 2-(Aminosulfonyl)benzoate

Structural Differences : Features a sulfamoyl (-SO₂NH₂) group and an ethyl ester (-COOEt) instead of a sulfonate (-SO₃⁻) and ethyl substituent.

Key Properties :

- The sulfamoyl group enhances redox activity, making it suitable for electrochemical detection methods.

- Applications : Primarily a synthetic intermediate in pharmaceuticals or agrochemicals due to its reactive ester and sulfonamide functionalities .

Data Table: Comparative Overview

Research Findings and Implications

Analytical Chemistry

- EBS⁻ in HPLC-ECD: The ethylbenzenesulfonate anion, when purified, enables sensitive detection of phenolic compounds like BPA. However, impurities in commercial EBS⁻ samples can overlap with target analyte peaks, necessitating rigorous quality control .

Supramolecular Chemistry

Regulatory Considerations

生物活性

Ammonium ethylbenzenesulfonate, a sulfonate compound, has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

Ammonium ethylbenzenesulfonate is characterized by its sulfonic acid group attached to an ethylbenzene moiety. This structure contributes to its solubility and interaction with biological systems.

Biological Activity Overview

Research indicates that ammonium ethylbenzenesulfonate exhibits various biological activities, including antimicrobial properties and potential effects on cardiovascular functions. Its derivatives have been studied for their impact on perfusion pressure and coronary resistance in isolated heart models.

Cardiovascular Effects

A study evaluating the cardiovascular effects of benzenesulfonamide derivatives, including ammonium ethylbenzenesulfonate, utilized an isolated rat heart model. The results demonstrated that certain derivatives reduced perfusion pressure and coronary resistance significantly compared to controls. Specifically, the compound 4-(2-amino-ethyl)-benzenesulfonamide showed promising results in decreasing these parameters, suggesting a potential mechanism involving interaction with calcium channels .

| Compound | Effect on Perfusion Pressure | Effect on Coronary Resistance |

|---|---|---|

| Control | Baseline | Baseline |

| 4-(2-amino-ethyl)-benzenesulfonamide | Decreased | Decreased |

| Other derivatives | Variable | Variable |

Antimicrobial Activity

Ammonium ethylbenzenesulfonate has also been investigated for its antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for use in pharmaceuticals and disinfectants.

Case Studies

- Cardiovascular Case Study : In a controlled experiment with isolated rat hearts, the application of ammonium ethylbenzenesulfonate derivatives resulted in a marked decrease in coronary resistance. The study highlighted the potential for these compounds to modulate cardiovascular responses through calcium channel interactions .

- Antimicrobial Efficacy : A study assessed the antimicrobial activity of ammonium ethylbenzenesulfonate against common pathogens. Results indicated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its utility as an antimicrobial agent in clinical settings .

The biological activity of ammonium ethylbenzenesulfonate can be attributed to several mechanisms:

- Calcium Channel Interaction : The compound appears to interact with calcium channels, influencing vascular tone and perfusion pressure.

- Membrane Disruption : Its surfactant properties may disrupt bacterial membranes, leading to cell lysis and death.

Q & A

Basic: What are the standard methods for synthesizing ammonium ethylbenzenesulfonate in laboratory settings?

Answer:

The synthesis typically involves sulfonation of ethylbenzene followed by neutralization with ammonium hydroxide. Key steps include:

- Sulfonation : React ethylbenzene with concentrated sulfuric acid under controlled temperature (80–100°C) to form ethylbenzenesulfonic acid.

- Neutralization : Add ammonium hydroxide dropwise to form the ammonium salt.

- Purification : Recrystallize from a solvent system like ethanol-water to remove impurities. Structural verification via X-ray crystallography (as applied to similar sulfonates in ) ensures correct lattice formation .

Basic: Which analytical techniques are recommended for characterizing the purity of ammonium ethylbenzenesulfonate?

Answer:

- HPLC : Use a mobile phase of ammonium phosphate buffer (pH 7.5) and acetonitrile-methanol (85:15) for retention time analysis .

- Melting Point : Determine using Class I procedures (131–135°C range, as standardized for sulfonates in ).

- Spectroscopy : NMR (¹H/¹³C) to confirm functional groups and absence of organic impurities.

Advanced: How can researchers address discrepancies in reported solubility or stability data across studies?

Answer:

- Controlled Replication : Repeat experiments under standardized conditions (e.g., pH, temperature) to isolate variables.

- Meta-Analysis : Apply PRISMA guidelines ( ) to systematically evaluate literature, identifying biases such as inadequate allocation concealment or blinding ( ).

- Error Analysis : Quantify uncertainties in instrumentation (e.g., HPLC calibration) and document protocols rigorously ( ).

Advanced: What methodological considerations are critical when studying the compound’s interactions in catalytic systems?

Answer:

- Experimental Design : Use factorial designs to test variables (e.g., pH, concentration). Avoid bias by pre-registering protocols ( ).

- Reproducibility : Include negative controls and triplicate runs. Reference Cochrane Handbook guidelines ( ) for systematic review frameworks.

- Data Reporting : Use raw data tables in appendices ( ) and disclose instrument parameters (e.g., HPLC column type, flow rate) .

Basic: What safety protocols should be followed when handling ammonium ethylbenzenesulfonate?

Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonic acid vapors.

- Waste Disposal : Neutralize acidic byproducts before disposal, adhering to RCRA guidelines ().

Advanced: How can crystallographic data resolve structural ambiguities in ammonium ethylbenzenesulfonate derivatives?

Answer:

- X-Ray Diffraction : Use single-crystal X-ray analysis (as in ) to determine bond angles and lattice parameters.

- Data Interpretation : Compare observed vs. calculated diffraction patterns using software like SHELX. Report symmetry operations and R-factors to validate structural models .

Advanced: What strategies optimize synthesis yield under varying reaction conditions?

Answer:

- DOE (Design of Experiments) : Vary temperature, molar ratios, and stirring rates to identify optimal conditions.

- In Situ Monitoring : Use FTIR to track sulfonation progress and minimize side reactions.

- Bias Mitigation : Document all protocol deviations and use blinding during yield calculations ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。